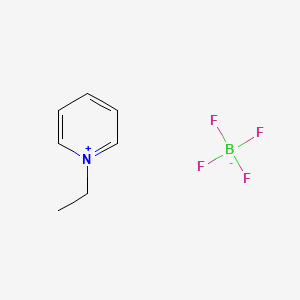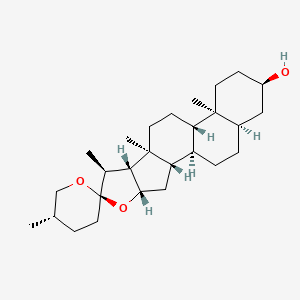
Episarsasapogenin
描述
Episarsasapogenin is a steroidal sapogenin, a type of natural product derived from plants. It is a spirostanol compound, which means it has a spiroketal structure. This compound is closely related to sarsasapogenin, another well-known sapogenin. This compound is found in various plant species, particularly those belonging to the Liliaceae and Dioscoreaceae families. It has garnered significant interest due to its potential pharmacological properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Episarsasapogenin can be synthesized through several methods, including the reduction of sarsasapogenone. One common approach involves the stereospecific reduction of a 3-keto, 5-beta-H steroidal sapogenin using hindered organoborane or organo-aluminium hydride . This method ensures the selective formation of this compound with high stereochemical purity.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of sarsasapogenin from plant sources, followed by chemical modification. The extraction process includes the use of solvents such as ethanol to isolate sarsasapogenin from plant materials like the rhizomes of Anemarrhena asphodeloides . Subsequent chemical reactions, including reduction and purification steps, yield this compound in large quantities.
化学反应分析
Types of Reactions: Episarsasapogenin undergoes various chemical reactions, including:
Oxidation: Conversion to sarsasapogenone through oxidation using reagents like chromium trioxide.
Reduction: Stereospecific reduction to form this compound from sarsasapogenone.
Substitution: Introduction of functional groups at specific positions on the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hindered organoborane or organo-aluminium hydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: Sarsasapogenone.
Reduction: this compound.
Substitution: Functionalized derivatives of this compound.
科学研究应用
Episarsasapogenin has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Industry: Utilized in the production of steroidal drugs and as a precursor for the synthesis of bioactive molecules.
作用机制
The mechanism of action of episarsasapogenin involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities and influence cellular signaling pathways. For example, this compound has been shown to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease . This inhibition occurs through the suppression of beta-cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides.
相似化合物的比较
Sarsasapogenin: Differentiated by its trans-linkage between rings A and B.
Smilagenin: An epimer of sarsasapogenin with a different configuration at carbon-25.
Dihydrosarsasapogenin: A reduced form of sarsasapogenin with a terminal hydroxyl group.
Episarsasapogenin’s unique stereochemistry and specific biological activities make it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-60-1, 470-01-9, 470-03-1, 126-19-2 | |
| Record name | Tigogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC232021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sarsasapogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


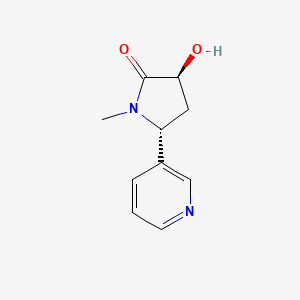
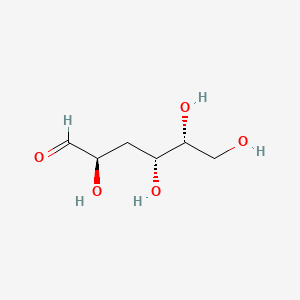
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
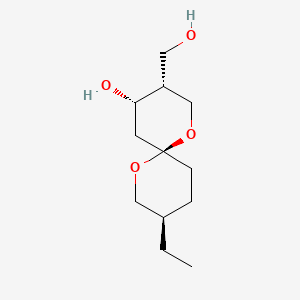

![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
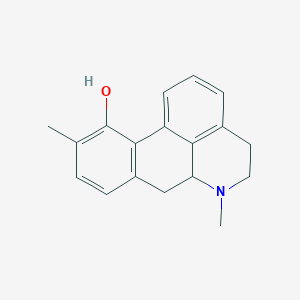

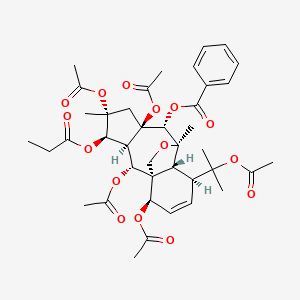


![2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1253308.png)
